molecular formula C8H9BrN2O2 B13574067 2-(2-Bromo-3-nitrophenyl)ethanamine

2-(2-Bromo-3-nitrophenyl)ethanamine

Cat. No.: B13574067
M. Wt: 245.07 g/mol
InChI Key: FHDLEABIJAWLQJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of ethanamine, where the phenyl ring is substituted with a bromine atom at the second position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-nitrophenyl)ethanamine typically involves the bromination and nitration of a suitable precursor, followed by amination. One common method involves the following steps:

    Bromination: Bromobenzene is dissolved in concentrated sulfuric acid and maintained at a temperature of 82°C. The mixture is stirred, and bromine is added dropwise. After the reaction is complete, the product is crystallized by cooling to obtain 2-bromobenzene.

    Nitration: The brominated compound is then dissolved in methanol, and a nitrating agent such as nitric acid is added. The reaction is carried out at a controlled temperature to obtain 2-bromo-3-nitrobenzene.

    Amination: The nitro compound is dissolved in acetonitrile, and ammonia is passed through the solution at 220°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under suitable conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium hydroxide, ethanol solvent, reflux conditions.

    Oxidation: Potassium permanganate, acidic medium.

Major Products Formed

    Reduction: 2-(2-Amino-3-nitrophenyl)ethanamine.

    Substitution: 2-(2-Hydroxy-3-nitrophenyl)ethanamine.

    Oxidation: 2-(2-Nitroso-3-nitrophenyl)ethanamine.

Scientific Research Applications

2-(2-Bromo-3-nitrophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups on the phenyl ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-methylphenyl)ethanamine
  • 2-(2-Bromo-4-nitrophenyl)ethanamine
  • 2-(2-Chloro-3-nitrophenyl)ethanamine

Uniqueness

2-(2-Bromo-3-nitrophenyl)ethanamine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-(2-bromo-3-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9BrN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4-5,10H2

InChI Key

FHDLEABIJAWLQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CCN

Origin of Product

United States

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